2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetic acid
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Overview
Description
2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetic acid is a heterocyclic compound that features a fused pyrrole and imidazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetic acid typically involves the condensation of 1H-imidazole with acrolein. This reaction forms the intermediate 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, which can then be further functionalized to yield the desired acetic acid derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reaction, followed by purification processes such as crystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield fully hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation: Imidazole derivatives with various functional groups.
Reduction: Fully hydrogenated pyrroloimidazole derivatives.
Substitution: Substituted imidazole compounds with diverse functional groups.
Scientific Research Applications
2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of nootropic and neuroprotective agents.
Industry: Utilized in the development of ionic liquids and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fused ring system allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system and are known for their biological activity.
Imidazoles: A broader class of compounds that includes many bioactive molecules.
Pyrrolo[1,2-a]pyrazines: Another class of fused heterocycles with significant biological activity.
Uniqueness: 2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
737738-72-6 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c11-7(12)5-6-1-3-10-4-2-9-8(6)10/h2,4,6H,1,3,5H2,(H,11,12) |
InChI Key |
VHUHMLYOWFYGBK-UHFFFAOYSA-N |
SMILES |
C1CN2C=CN=C2C1CC(=O)O |
Canonical SMILES |
C1CN2C=CN=C2C1CC(=O)O |
Origin of Product |
United States |
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